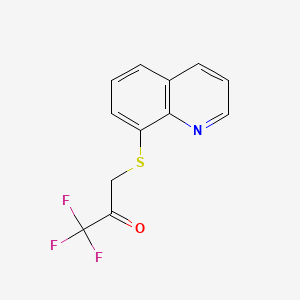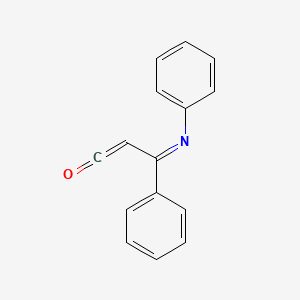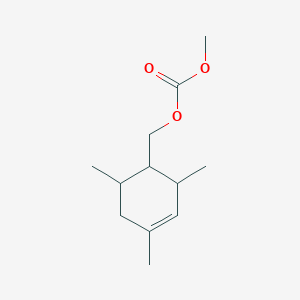
Methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate is an organic compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate typically involves the reaction of 2,4,6-trimethylcyclohex-3-en-1-ylmethanol with methyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and other oxidation products.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonates, while reduction can produce alcohols.
科学的研究の応用
Methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
作用機序
The mechanism of action of Methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- 4-(2,5,6,6-Tetramethyl-1-cyclohexen-1-yl)-3-buten-2-one
Uniqueness
Methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate stands out due to its unique structure and reactivity
特性
CAS番号 |
141451-12-9 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate |
InChI |
InChI=1S/C12H20O3/c1-8-5-9(2)11(10(3)6-8)7-15-12(13)14-4/h5,9-11H,6-7H2,1-4H3 |
InChIキー |
UDACLCJJOKUWPD-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=CC(C1COC(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



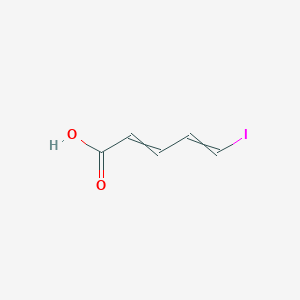


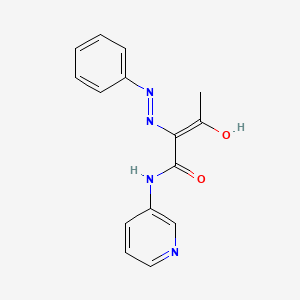

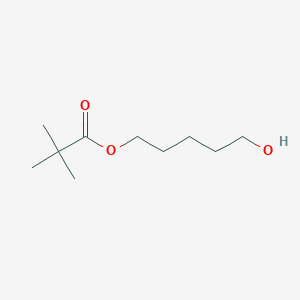
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
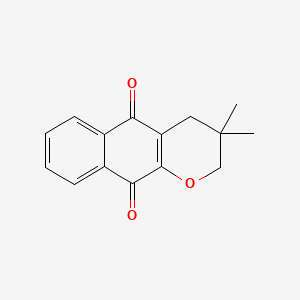
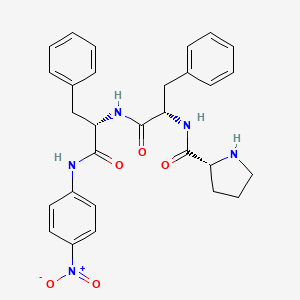
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)
